molecular formula C14H18N2O B8485572 1h-Indole-7-acetamide,n,n-diethyl-

1h-Indole-7-acetamide,n,n-diethyl-

Cat. No. B8485572
M. Wt: 230.31 g/mol
InChI Key: ZKMWFZKXEUYMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1h-Indole-7-acetamide,n,n-diethyl- is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indole-7-acetamide,n,n-diethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indole-7-acetamide,n,n-diethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1h-Indole-7-acetamide,n,n-diethyl-

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N,N-diethyl-2-(1H-indol-7-yl)acetamide

InChI

InChI=1S/C14H18N2O/c1-3-16(4-2)13(17)10-12-7-5-6-11-8-9-15-14(11)12/h5-9,15H,3-4,10H2,1-2H3

InChI Key

ZKMWFZKXEUYMIB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CC1=CC=CC2=C1NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-Diethyl-2-(2-nitrophenyl)acetamide (87.2 g, 0.369 mol) is dissolved in tetrahydrofuran (1.5L), and the mixture is cooled to −70° C. To the mixture is added dropwise a 1M solution of vinylmagnesium bromide in tetrahydrofuran (1.11 L, 1.11 mol). After the addition, the mixture is stirred at −50° C. for additional 5 hours. The reaction solution is poured into an aqueous ammonium chloride solution, and the mixture is extracted with ethyl acetate. The organic layer is washed with a saturated brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting residue is purified by silica gel column chromatography (chloroform, hexane/ethyl acetate=4/1) to give the title compound (4.02 g, yield: 5%).
Quantity
87.2 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.11 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.